2,3-Diphenylthiophene
Overview
Description
2,3-Diphenylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the thiophene ring. Thiophenes are known for their aromatic properties and are widely studied for their applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield 2-bromo-3,3-difluoroallyl benzyl sulfide, which upon further reactions, forms this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylthiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydrothiophene derivatives.
Substitution: The compound can participate in substitution reactions, such as S-phenylation, to form derivatives like 2,3,5-triphenylthiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like phenyl triflates are employed in substitution reactions.
Major Products Formed:
Oxidation: Thiophene S-oxides and thiophene 1,1-dioxides.
Reduction: Tetrahydrothiophene derivatives.
Substitution: 2,3,5-Triphenylthiophene.
Scientific Research Applications
2,3-Diphenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenylthiophene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the thiophene ring undergoes oxidation to form S-oxides, which can further participate in various chemical transformations . The compound’s unique structure allows it to engage in π-π stacking interactions, making it valuable in the formation of supramolecular polymers and other materials .
Comparison with Similar Compounds
2,3-Diphenylthiophene can be compared with other thiophene derivatives, such as:
2,5-Diphenylthiophene: Similar in structure but with phenyl groups at the 2 and 5 positions.
3-Phenylthiophene: Contains a single phenyl group at the 3 position.
2,3,5-Triphenylthiophene: Contains three phenyl groups at the 2, 3, and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with tailored optical and electronic characteristics .
Properties
IUPAC Name |
2,3-diphenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOAVRHEGQZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384320 | |
Record name | 2,3-diphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-12-1 | |
Record name | 2,3-diphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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